2-Fluoro-2,3-dimethylbutan-1-amine

Description

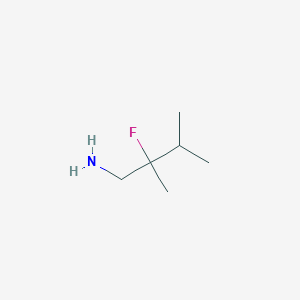

2-Fluoro-2,3-dimethylbutan-1-amine is a fluorinated aliphatic amine with the molecular formula C₆H₁₃FN. Its structure features a fluorine atom at the second carbon and two methyl groups at carbons 2 and 3 of the butan-1-amine backbone (Figure 1). The compound is typically encountered as its hydrochloride salt (as noted in ), enhancing its stability and solubility for synthetic applications .

Properties

IUPAC Name |

2-fluoro-2,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN/c1-5(2)6(3,7)4-8/h5H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCOJJNRLKUVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-2,3-dimethylbutan-1-amine is a fluorinated amine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom attached to a branched carbon chain, which can significantly influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 116.17 g/mol. The structure includes a central carbon atom bonded to a fluorine atom and two methyl groups, giving it unique steric and electronic properties that may affect its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body.

Target Interactions

- Adenosine Receptors : Preliminary studies suggest that compounds similar to this compound may interact with adenosine receptors, influencing neurotransmitter release and synaptic activity.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Studies

Several studies have investigated the pharmacological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular responses related to neurotransmission and metabolic processes. For instance:

- Neurotransmitter Release : The compound has been shown to reduce glutamate release in neuronal cultures, indicating potential neuroprotective properties.

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound:

- Behavioral Assessments : In rodent models, administration of the compound resulted in observable changes in behavior consistent with altered neurotransmitter activity.

Case Studies

- Neurodevelopmental Disorders : A study exploring the effects of similar fluorinated amines on neurodevelopmental disorders indicated that these compounds could enhance cognitive function in models of autism spectrum disorders by modulating synaptic plasticity.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption : High absorption rates noted in preliminary studies suggest good bioavailability.

- Metabolism : The compound is metabolized primarily through liver enzymes, with potential interactions with cytochrome P450 pathways.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolic Half-life | Approximately 60 min |

| Primary Metabolites | Hydroxylated forms |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between 2-fluoro-2,3-dimethylbutan-1-amine and selected analogs:

| Compound Name | Molecular Formula | Molecular Weight | Fluorine Position | Key Substituents | Notable Features |

|---|---|---|---|---|---|

| This compound | C₆H₁₃FN | 121.17 | C2 | C2-F, C2/3-CH₃ | Aliphatic, sterically hindered |

| N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine | C₁₉H₂₂FN | 299.38 | C3 | C3-F, C3-CH₃, N-benzyl groups | Aromatic N-substituents |

| 4-(2,6-Difluorophenyl)butan-2-amine | C₁₀H₁₃F₂N | 185.21 | Aromatic C2/C6 | Phenyl-F, butan-2-amine | Aromatic fluorination |

| α-Ethyl 2C-D (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine) | C₁₃H₂₁NO₂ | 223.32 | None | Aromatic OCH₃/CH₃, butan-2-amine | Psychoactive analog |

Structural Insights :

- Fluorine Position : Fluorination at aliphatic positions (C2 or C3) versus aromatic rings (e.g., 4-(2,6-difluorophenyl)butan-2-amine) significantly alters electronic properties. Aliphatic fluorination enhances electronegativity locally, while aromatic fluorination affects π-system interactions .

This compound

- The target compound’s hydrochloride form suggests a similar salt formation step post-fluorination .

Reactivity Trends :

- The target compound’s steric hindrance may reduce nucleophilicity compared to less-substituted analogs like 4-(2,6-difluorophenyl)butan-2-amine.

- Aromatic fluorine in 4-(2,6-difluorophenyl)butan-2-amine enhances resistance to metabolic degradation compared to aliphatic fluorination .

Preparation Methods

General Synthetic Strategies for Fluorinated Amines

Fluorinated amines like 2-Fluoro-2,3-dimethylbutan-1-amine are typically prepared via:

- Nucleophilic substitution on fluorinated alkyl precursors

- Fluorination of amine-containing substrates

- Fluorination of carbonyl precursors followed by reductive amination or amination

Recent advances also include the use of specialized fluorinating reagents and catalytic methods to introduce fluorine at specific positions under mild conditions.

Specific Preparation Routes for this compound

Reductive Amination of Fluorinated Aldehydes

One common approach is to start from a fluorinated aldehyde, such as 2-fluoro-2,3-dimethylbutanal, followed by reductive amination with ammonia or primary amines to yield the corresponding fluorinated amine.

- Step 1: Synthesis of 2-fluoro-2,3-dimethylbutanal via selective fluorination of the corresponding ketone or aldehyde precursor.

- Step 2: Reductive amination using a reducing agent (e.g., sodium cyanoborohydride, hydrogenation catalysts) in the presence of ammonia or amine source.

This method provides good regioselectivity and allows incorporation of the fluorine atom prior to amination.

Fluorination of Amines or Amine Precursors

Another route involves fluorination of amine precursors or protected amines using electrophilic or nucleophilic fluorinating reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or specialized reagents developed for carbamoyl or thiocarbamoyl fluorides.

- Example: Treatment of amines with DAST in the presence of base (e.g., DIPEA) in dichloromethane at room temperature yields fluorinated amines in moderate to excellent yields.

This method is advantageous for late-stage fluorination but requires careful control to avoid over-fluorination or decomposition.

Palladium-Catalyzed Coupling and Boronate Chemistry

Palladium-catalyzed cross-coupling reactions have been employed to assemble fluorinated amine derivatives from boronate intermediates and halide or triflate partners.

- Example: Reaction of 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with electrophilic partners under Pd catalysis followed by amination steps to introduce the amine group.

This approach allows modular synthesis and functional group tolerance.

Detailed Example Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,3-Dimethylbutanal + 1-phenylmethanamine, stir 20–30 °C, 2–5 h | Formation of imine intermediate | >99% conversion by GC |

| 2 | Treatment with t-BuOK at 60–65 °C | Reduction of imine to amine | Monitored by GC, <1% imine remaining |

| 3 | Extraction with MTBE, washing with NaCl solution | Purification and isolation of amine hydrochloride salt | Water content controlled to 1–2% KF |

| 4 | Coupling with 2-fluoro-4-methyl-5-(boronate)aniline in THF with NaHCO3 and phenyl chloroformate, then heating at 90 °C with TEA | Formation of fluorinated amine derivative | Intermediate content ≤2% |

| 5 | Filtration and washing with toluene | Isolation of product | High purity solid obtained |

This sequence exemplifies the use of aldehyde amination, base-mediated reduction, and palladium-catalyzed coupling steps to prepare fluorinated amines with high purity and yield.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Reductive amination of fluorinated aldehydes | High regioselectivity, straightforward | Requires fluorinated aldehyde precursor | 70–90% |

| Fluorination of amine precursors with DAST or related reagents | Late-stage fluorination, mild conditions | Sensitive to moisture, possible side reactions | Moderate to excellent (50–90%) |

| Pd-catalyzed coupling of boronate and halide/triflate intermediates | Modular, broad substrate scope | Requires palladium catalyst, multiple steps | Moderate to high (60–85%) |

Research Findings and Notes

- The use of DAST and DIPEA in dichloromethane at room temperature has been shown to produce fluorinated amines efficiently with simple purification by filtration through Celite pads.

- Pd-catalyzed coupling reactions enable the synthesis of complex fluorinated amines by coupling boronate esters with halides or triflates, followed by amination steps.

- Careful temperature control (0–10 °C for fluorination steps, 20–30 °C for reductions) is critical to maintain selectivity and avoid decomposition.

- Water-sensitive fluorinated amines require anhydrous conditions and careful workup to prevent hydrolysis.

- Yields are generally good to excellent, with isolated yields often above 70% depending on the method and substrate purity.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Typical Use |

|---|---|---|

| 3,3-Dimethylbutanal | Aldehyde precursor | Starting material for reductive amination |

| 1-Phenylmethanamine | Amine source | Forms imine intermediate |

| t-BuOK | Base | Reductive amination step |

| DAST (diethylaminosulfur trifluoride) | Fluorinating agent | Fluorination of amines or carbamoyl intermediates |

| Pd(dppf)Cl2 | Palladium catalyst | Cross-coupling reactions |

| Bis(pinacolato)diboron | Boronate source | Preparation of boronate intermediates |

| Phenyl chloroformate | Carbonylation reagent | Activation for coupling |

| TEA (triethylamine) | Base | Neutralization and reaction facilitation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.